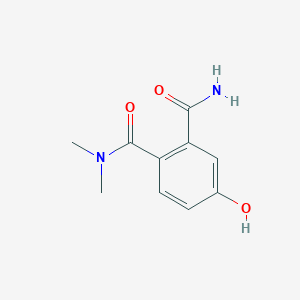
4-Hydroxy-N1,N1-dimethylphthalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-N1,N1-dimethylphthalamide is an organic compound with the molecular formula C10H12N2O3 It is a derivative of phthalamide, characterized by the presence of a hydroxy group at the 4-position and two methyl groups attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-N1,N1-dimethylphthalamide typically involves the reaction of phthalic anhydride with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The hydroxy group is introduced through a subsequent hydroxylation reaction using appropriate reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. Purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity and yield.
化学反応の分析
Types of Reactions
4-Hydroxy-N1,N1-dimethylphthalamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-oxo-N1,N1-dimethylphthalamide.
Reduction: Formation of N1,N1-dimethylphthalamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
4-Hydroxy-N1,N1-dimethylphthalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Hydroxy-N1,N1-dimethylphthalamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group plays a crucial role in forming hydrogen bonds with target molecules, influencing their activity and function. The compound’s effects are mediated through various biochemical pathways, depending on the context of its application.
類似化合物との比較
Similar Compounds
4-Hydroxy-1,8-naphthalimide: Known for its excellent photophysical properties and used in fluorescent probes.
N-Butyl-4-hydroxy-1,8-naphthalimide: Utilized in mass spectrometry for small molecule analysis.
Uniqueness
4-Hydroxy-N1,N1-dimethylphthalamide is unique due to its specific structural features, such as the presence of two methyl groups on the nitrogen atom and a hydroxy group at the 4-position
特性
分子式 |
C10H12N2O3 |
|---|---|
分子量 |
208.21 g/mol |
IUPAC名 |
4-hydroxy-1-N,1-N-dimethylbenzene-1,2-dicarboxamide |
InChI |
InChI=1S/C10H12N2O3/c1-12(2)10(15)7-4-3-6(13)5-8(7)9(11)14/h3-5,13H,1-2H3,(H2,11,14) |
InChIキー |
OYJMHTRZMRPNAV-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)C1=C(C=C(C=C1)O)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















